molecular formula C8H10N2S2 B13485271 3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene

3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene

Cat. No.: B13485271
M. Wt: 198.3 g/mol
InChI Key: IJVXIRCCKXXHKE-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[420]octa-1(6),2,4-triene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for its high selectivity and efficiency.

Chemical Reactions Analysis

3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar compounds to 3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H10N2S2

Molecular Weight

198.3 g/mol

IUPAC Name

3,5-bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C8H10N2S2/c1-11-7-5-3-4-6(5)9-8(10-7)12-2/h3-4H2,1-2H3

InChI Key

IJVXIRCCKXXHKE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1CC2)SC

Origin of Product

United States

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